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Compound of Interest

Compound Name: Methyl anthranilate

Cat. No.: B042735 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

methyl anthranilate (MA), an aromatic ester widely used in the flavor, fragrance, and

pharmaceutical industries. This document is intended for researchers, scientists, and drug

development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics.

Data Presentation
The following tables summarize the key quantitative spectroscopic data for methyl
anthranilate, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Methyl Anthranilate
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Chemical Shift (δ)
ppm

Multiplicity Assignment Solvent

7.81 dd H-6 (Aromatic) CDCl₃

7.23 ddd H-4 (Aromatic) CDCl₃

6.76 d H-3 (Aromatic) CDCl₃

6.52 ddd H-5 (Aromatic) CDCl₃

5.60 (broad) s -NH₂ (Amino) CDCl₃

3.86 s -OCH₃ (Methyl) CDCl₃

Data sourced from publicly available spectral databases.

Table 2: ¹³C NMR Spectroscopic Data for Methyl Anthranilate[1]

Chemical Shift (δ) ppm Assignment Solvent

168.4 C=O (Carbonyl) CDCl₃

150.5 C-2 (Aromatic, C-NH₂) CDCl₃

134.3 C-4 (Aromatic) CDCl₃

131.3 C-6 (Aromatic) CDCl₃

116.6 C-5 (Aromatic) CDCl₃

116.1 C-3 (Aromatic) CDCl₃

110.1 C-1 (Aromatic, C-C=O) CDCl₃

51.5 -OCH₃ (Methyl) CDCl₃

Data sourced from publicly available spectral databases.[1]

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for Methyl Anthranilate[2][3][4]
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Wavenumber (cm⁻¹) Intensity Assignment

3485, 3370 Strong
N-H stretch (asymmetric &

symmetric)

3050 Medium Aromatic C-H stretch

2950 Medium Aliphatic C-H stretch (-CH₃)

1690 Strong C=O stretch (ester)

1615, 1580 Strong C=C stretch (aromatic ring)

1245 Strong C-O stretch (ester)

1160 Strong C-N stretch

750 Strong C-H bend (ortho-disubstituted)

Data corresponds to analysis performed on a liquid film or between salt plates.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: UV-Vis Absorption Maxima (λ_max) for Methyl Anthranilate

λ_max (nm) Molar Absorptivity (ε) Solvent

248, 341 log ε = 3.7 (for 341 nm) Alcohol

220, 249, 340 Not specified Not specified

220, 248, 336 Not specified Not specified

~252, ~335 Not specified Cyclohexane

Note: The absorption maxima can vary slightly depending on the solvent used due to

solvatochromic effects.

Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectroscopic

data presented above.
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NMR Spectroscopy Protocol
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the

carbon-hydrogen framework of a molecule.[5][6]

Sample Preparation:

A sample of methyl anthranilate (typically 5-25 mg) is accurately weighed and dissolved in

approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

The solution is transferred to a 5 mm NMR tube.

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if

the solvent does not contain it, to calibrate the chemical shift scale to 0 ppm.

Instrumentation and Data Acquisition:

The NMR tube is placed in the spectrometer's magnet.[7]

The magnetic field is "shimmed" to achieve maximum homogeneity.

For ¹H NMR, a standard pulse sequence is used. Key parameters include the spectral width,

acquisition time, and relaxation delay. The signal, known as the Free Induction Decay (FID),

is recorded.[7]

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the

spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required

due to the low natural abundance of the ¹³C isotope.[5]

Data Processing:

The acquired FID is converted from the time domain to the frequency domain via a Fourier

Transform (FT).

The resulting spectrum is phase-corrected and baseline-corrected.

The chemical shifts (δ) are referenced to the TMS signal.
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Integration of the ¹H NMR signals is performed to determine the relative ratios of protons.

IR Spectroscopy Protocol
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation.[8][9]

Sample Preparation (Attenuated Total Reflectance - ATR):

The ATR crystal (e.g., diamond or ZnSe) of the FT-IR spectrometer is cleaned with a suitable

solvent (e.g., isopropanol) and allowed to dry completely.[9]

A background spectrum of the empty crystal is collected.

A single drop of liquid methyl anthranilate is placed directly onto the ATR crystal.

The sample spectrum is then recorded.

Instrumentation and Data Acquisition:

The instrument used is a Fourier Transform Infrared (FTIR) spectrometer.[10]

The sample is irradiated with a broad range of infrared frequencies simultaneously.

The resulting interferogram is detected and recorded.

Data Processing:

A Fourier Transform is applied to the interferogram to generate the infrared spectrum, which

is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

The background spectrum is automatically subtracted from the sample spectrum to eliminate

contributions from atmospheric CO₂ and water vapor.

The characteristic absorption bands are identified and assigned to specific molecular

vibrations (stretching, bending) corresponding to the functional groups in methyl
anthranilate.
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UV-Vis Spectroscopy Protocol
UV-Visible spectroscopy provides information about conjugated systems and electronic

transitions within a molecule.[11][12][13]

Sample Preparation:

A stock solution of methyl anthranilate is prepared by dissolving a precisely weighed

amount in a UV-transparent solvent (e.g., cyclohexane, ethanol, or methanol) to a known

concentration (e.g., 10⁻⁴ M).[14]

Serial dilutions are performed to obtain a series of solutions with decreasing concentrations.

The solvent used for dissolution also serves as the "blank" or reference.

Instrumentation and Data Acquisition:

A dual-beam UV-Vis spectrophotometer is used.[14]

Two quartz cuvettes (typically with a 1 cm path length) are filled, one with the blank solvent

and the other with the methyl anthranilate sample solution.

The blank cuvette is placed in the reference beam path, and the sample cuvette is placed in

the sample beam path.

A baseline correction is performed using the blank solvent.

The absorbance of the sample is scanned over a specific wavelength range (e.g., 200-400

nm).

Data Processing:

The instrument generates a spectrum of absorbance versus wavelength.

The wavelengths of maximum absorbance (λ_max) are identified from the spectral plot.

If quantitative analysis is required, the Beer-Lambert law (A = εcl) can be used, where A is

absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length.
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Visualization of Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of a chemical compound such as methyl anthranilate.
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Caption: Workflow for Spectroscopic Analysis of Methyl Anthranilate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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